molecular formula C8H8F2N2O2 B8635231 Methyl 4,5-diamino-2,3-difluorobenzoate

Methyl 4,5-diamino-2,3-difluorobenzoate

Cat. No.: B8635231
M. Wt: 202.16 g/mol
InChI Key: XESYTNQGDJIOKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4,5-diamino-2,3-difluorobenzoate is a fluorinated aromatic ester featuring amino and fluorine substituents at the 2,3,4,5 positions of the benzene ring. Its molecular formula is C₉H₈F₂N₂O₂, with a molecular weight of 228.17 g/mol. The compound is synthesized via reduction of nitro precursors using SnCl₂·2H₂O under reflux conditions (75°C, 5–7 hours), followed by alkaline workup and extraction . The diamine intermediate is highly unstable, necessitating immediate use in subsequent reactions . Applications of this compound are primarily explored in pharmaceutical intermediates, leveraging its electron-withdrawing fluorine atoms and nucleophilic amino groups for targeted reactivity.

Properties

Molecular Formula

C8H8F2N2O2

Molecular Weight

202.16 g/mol

IUPAC Name

methyl 4,5-diamino-2,3-difluorobenzoate

InChI

InChI=1S/C8H8F2N2O2/c1-14-8(13)3-2-4(11)7(12)6(10)5(3)9/h2H,11-12H2,1H3

InChI Key

XESYTNQGDJIOKE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1F)F)N)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Methyl Benzoate-Based Pesticides

Several methyl benzoate derivatives serve as sulfonylurea herbicides, differing in substituent patterns and biological activity:

Compound Name Substituents Molecular Formula Key Applications
Triflusulfuron methyl ester Triazine ring, trifluoroethoxy, sulfonylurea C₁₄H₁₅F₃N₆O₆S Herbicide (cereals)
Ethametsulfuron methyl ester Ethoxy, methylamino, sulfonylurea C₁₅H₁₈N₆O₆S Herbicide (oilseed crops)
Target Compound 2,3-Difluoro, 4,5-diamino C₉H₈F₂N₂O₂ Pharmaceutical intermediate

Key Differences :

  • Functional Groups: The target compound lacks the sulfonylurea and triazine moieties critical for herbicidal activity in analogs like triflusulfuron . Instead, its diamino and difluoro groups enhance reactivity in coupling reactions (e.g., peptide synthesis or heterocycle formation).
  • Electronic Effects: Fluorine atoms at the 2,3-positions increase electron deficiency, while amino groups at 4,5-positions provide nucleophilic sites, contrasting with the electron-rich triazine rings in pesticides .

Comparison with Difluorobenzoic Acid Derivatives

Difluorobenzoic acid derivatives share structural motifs but differ in functionalization:

Compound Name Substituents Molecular Formula Key Properties
2,6-Difluorobenzoic acid Carboxylic acid, 2,6-F C₇H₄F₂O₂ High acidity (pKa ~1.5)
Target Compound Methyl ester, 2,3-F, 4,5-NH₂ C₉H₈F₂N₂O₂ Ester stability, basic NH₂ groups

Key Differences :

  • Acidity/Solubility : The methyl ester group in the target compound reduces acidity compared to carboxylic acid derivatives like 2,6-difluorobenzoic acid, enhancing lipid solubility .
  • Reactivity: Amino groups enable nucleophilic substitution or condensation reactions, absent in non-aminated difluorobenzoates .

Comparison with Methyl 4,5-Diamino-3-Fluoro-2-(Phenylamino)Benzoate

A structurally similar compound, Methyl 4,5-diamino-3-fluoro-2-(phenylamino)benzoate (CAS 606144-42-7, C₁₄H₁₄FN₃O₂), differs in substitution:

Feature Target Compound Phenylamino Analog
Substituents 2,3-F; 4,5-NH₂ 3-F; 2-(phenylamino); 4,5-NH₂
Steric Hindrance Low (small F atoms) High (bulky phenylamino)
Electronic Effects Electron-deficient ring Electron-rich phenyl group

Key Differences :

  • Synthesis: The phenylamino analog requires additional coupling steps to introduce the aromatic amine, whereas the target compound’s fluorine substituents simplify synthesis .
  • Applications: The phenylamino group may enhance binding to aromatic receptors (e.g., kinase inhibitors), while the target compound’s fluorines favor interactions with hydrophobic enzyme pockets .

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